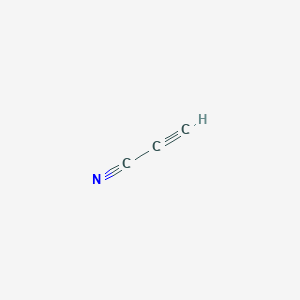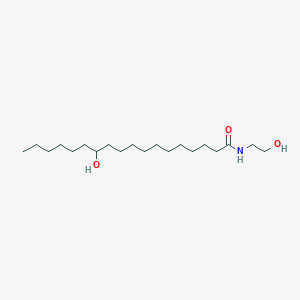
4,4'-Dichlorodiphenylmethane
Vue d'ensemble
Description
4,4’-Dichlorodiphenylmethane, also known as Benzhydryl chloride or Diphenylchloromethane, is a chemical compound with the molecular formula (C6H5)2CHCl . It has a molecular weight of 202.68 . It is used in industrial and scientific research .
Synthesis Analysis
The synthesis of 3,3’-dichloro-4,4’-diaminodiphenyl methane (MOCA), a compound similar to 4,4’-Dichlorodiphenylmethane, has been studied . The synthesis involved the condensation of o-chloroaniline and formaldehyde over acidic zeolites . HY zeolites demonstrated better performance than others .
Molecular Structure Analysis
The molecular structure of 4,4’-Dichlorodiphenylmethane is characterized by two phenyl rings connected by a carbon atom, which is also connected to two chlorine atoms . The structural flexibility of similar compounds has been studied using density functional theory (DFT) calculations and Car-Parrinello molecular dynamics (MD) simulations .
Physical And Chemical Properties Analysis
4,4’-Dichlorodiphenylmethane is a liquid with a refractive index of 1.605 . It has a boiling point of 305°C and a density of 1.235 g/mL at 25°C . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Applications De Recherche Scientifique
Analytical Standard
“4,4’-Dichlorodiphenylmethane” is used as an analytical standard in various scientific research applications . It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
Synthesis of Benzoxazines
This compound is used in the synthesis of benzoxazines . Benzoxazines are a class of heterocyclic compounds with potential applications in high-performance materials due to their excellent thermal and mechanical properties .
Fire-Resistant Materials
The benzoxazines synthesized from “4,4’-Dichlorodiphenylmethane” have been studied for their fire-resistant properties . This makes them suitable for use in applications that require materials with high resistance to heat and flame .
Cleaning Products
“4,4’-Dichlorodiphenylmethane” is used in the formulation of cleaning products . Its chemical properties make it effective in removing dirt, stains, and other impurities .
Cosmetics
This compound is also used in the cosmetics industry . It can be found in various personal care products due to its effectiveness in enhancing the performance of these products .
Food and Beverages
“4,4’-Dichlorodiphenylmethane” is used in the food and beverage industry . It is used in the formulation of additives that enhance the taste, texture, and shelf life of various food and beverage products .
Safety and Hazards
Mécanisme D'action
Target of Action
4,4’-Dichlorodiphenylmethane, also known as Bis(4-chlorophenyl)methane, is a chlorophenylmethane where two of the hydrogens in methane have been replaced by p-chlorophenyl groups
Mode of Action
For instance, it is used in the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde .
Biochemical Pathways
It is involved in the synthesis of other compounds, suggesting it may play a role in various chemical reactions and pathways .
Result of Action
It is known to be used in the synthesis of other compounds, indicating it may have significant chemical reactivity .
Action Environment
The action of 4,4’-Dichlorodiphenylmethane can be influenced by various environmental factors. For instance, the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde was found to be more efficient over HY zeolites . This suggests that the catalyst and reaction conditions can significantly impact the efficacy and stability of 4,4’-Dichlorodiphenylmethane.
Propriétés
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGSWLJZAKVBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059239 | |
| Record name | Bis(4-chlorophenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dichlorodiphenylmethane | |
CAS RN |
101-76-8, 25249-39-2 | |
| Record name | 4,4′-Dichlorodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dichlorodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(chlorophenyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025249392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dichlorodiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorodiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-methylenebis[4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(4-chlorophenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-methylenebis[4-chlorobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLORODIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT223M491B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Bis(4-chlorophenyl)methane?
A1: Bis(4-chlorophenyl)methane, also known as 4,4'-Dichlorodiphenylmethane, has the molecular formula C13H10Cl2 and a molecular weight of 237.13 g/mol. While the provided abstracts don't delve into specific spectroscopic data, structural insights can be derived from its analogue, 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT). [] The crystal structures of DDT and related analogues provide information about bond lengths, angles, and overall molecular conformation.
Q2: How is Bis(4-chlorophenyl)methane related to DDT in terms of biodegradation?
A2: Bis(4-chlorophenyl)methane (DDM) is a key metabolite in the microbial degradation pathway of DDT. [] Both bacterial and fungal species have been shown to metabolize DDT into DDM via various enzymatic reactions. For instance, some bacteria can convert DDT to DDM through reductive dechlorination.
Q3: Are there any studies on the environmental fate and impact of Bis(4-chlorophenyl)methane?
A3: While the provided abstracts don't explicitly address the environmental fate of DDM, its presence as a DDT metabolite raises concerns. [] Given DDT's well-documented persistence and bioaccumulation in the environment, understanding the behavior and potential effects of DDM becomes crucial for assessing the overall environmental impact of DDT contamination.
Q4: What are the potential applications of Bis(4-chlorophenyl)methane in organic synthesis?
A4: Bis(4-chlorophenyl)methane serves as a valuable building block in organic synthesis. The presence of two chlorine atoms allows for further chemical modifications, enabling the synthesis of diverse molecules with potentially useful properties. For example, it can be used as a starting material for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. []
Q5: Can zeolites be used as catalysts in the synthesis of Bis(4-chlorophenyl)methane?
A5: Yes, zeolite catalysts, specifically K-L type, have shown promise in the selective synthesis of Bis(4-chlorophenyl)methane using sulfuryl chloride as a reagent. [] This method offers a potentially more environmentally friendly approach compared to conventional synthetic routes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)









